2-(ピペラジン-1-イル)-1,3-ベンゾチアゾール二塩酸塩

概要

説明

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Benzothiazole is a heterocyclic compound; it is notable for its influence on the smell of grapefruit . The combination of these two structures could lead to a compound with interesting properties, but specific information about “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” is not available in the literature I have access to.

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “2-(Piperazin-1-yl)acetonitrile dihydrochloride”, has been reported . It’s important to note that the structure of “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” could be different.Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse. For instance, the synthesis of 2-(piperazin-1-yl)quinolines derivatives involves acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .科学的研究の応用

医薬品化学: ブロックバスター医薬品の合成

ピペラジン誘導体は、医薬品化学において基盤であり、いくつかのブロックバスター医薬品の構造に貢献しています。 ピペラジンの存在は、水素結合ドナー/アクセプターとして機能することにより薬理学的プロファイルを向上させ、生物学的受容体との相互作用を強化し、水溶性とバイオアベイラビリティを向上させます .

用途:- 創薬: ピペラジン構造は、慢性骨髄性白血病と勃起不全の治療をそれぞれ革命化したイマチニブ(グリベック)やシルデナフィル(バイアグラ)などの薬物の合成に不可欠です .

- 薬物動態の最適化: ピペラジンで薬物候補を修飾すると、より良い吸収、分布、代謝、排泄(ADME)特性が得られます .

抗菌剤: 黄色ブドウ球菌株との闘い

メチシリン耐性黄色ブドウ球菌(MRSA)を含むさまざまな黄色ブドウ球菌株に対するピペラジン誘導体の抗菌活性は、細菌感染症との闘いにおける重要な用途です。 aureus (MRSA) .

用途:- 新規抗菌剤: 合成されたピペラジン化合物は、有害な細菌の増殖を阻害する効果を示しています .

- 作用機序の研究: これらの化合物がどのように細菌の細胞機能を阻害し、細菌のDNA複製に不可欠な酵素であるDNAジャイレースを阻害するかについての研究 .

がん研究: 治療薬の可能性

ピペラジン誘導体は、特に腫瘍の増殖を阻害し、がん細胞のアポトーシスを誘導する能力において、がん研究で有望な結果を示しています.

用途:- 腫瘍増殖の阻害: 研究では、ピペラジン化合物ががん細胞の増殖を遅らせたり、止めたりする可能性を示しています.

- 化学療法の感作: これらの化合物は、化学療法薬の効果を高め、がん治療プロトコルへの貴重な追加となる可能性もあります.

C–H官能基化: 合成化学の進歩

ピペラジン環のC–H官能基化は、さまざまな置換パターンを作成するための新しい道を切り開き、合成化学者にとって利用可能なツールボックスを拡大します .

用途:- 合成方法の開発: 合成方法の革新により、さまざまな特性を持つ官能化ピペラジンを作成することが可能になりました .

- 化学的多様性: ピペラジン環にさまざまな官能基を導入できるため、潜在的な薬物候補の構造的多様性が向上します .

薬理学的薬剤: 多様な治療効果

ピペラジン誘導体は、不安解消、抗ウイルス、心臓保護、抗がん、抗うつ作用など、幅広い治療効果を持つ薬理学的薬剤に多く見られます .

用途:製剤: バイオアベイラビリティの向上

ピペラジン誘導体の構造的特徴により、薬物のバイオアベイラビリティを高めるのに理想的になり、薬物が体内の目的の作用部位に到達することを保証します .

用途:作用機序

Target of Action

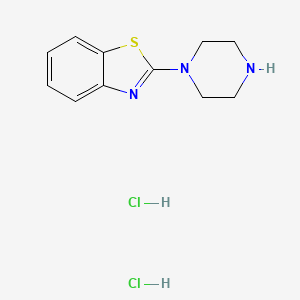

The primary targets of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride are P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) . These proteins play a crucial role in multidrug resistance (MDR) in cancer cells .

Mode of Action

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride interacts with its targets, P-gp and hCA XII, to overcome the P-gp-mediated multidrug resistance (MDR) in cancer cells . The compound contains both P-gp and hCA XII binding groups on the two nitrogen atoms of the heterocyclic ring .

Biochemical Pathways

It is known that p-gp and hca xii are involved in drug resistance mechanisms in cancer cells .

Pharmacokinetics

It is known that the compound’s structure was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

The molecular and cellular effects of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride’s action include the disruption of microbial cells and the inhibition of DNA gyrase . This suggests that the compound is taken up by microbial cells, resulting in cell disruption .

Action Environment

It is known that the compound’s effectiveness can be influenced by the presence of other proteins in the cell, such as p-gp and hca xii .

Safety and Hazards

将来の方向性

Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . Therefore, the study and development of new piperazine derivatives, including “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride”, could be a promising direction for future research.

特性

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.2ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBYMBGOSIKCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928026-66-8 | |

| Record name | 2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)

![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)

![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)

![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)